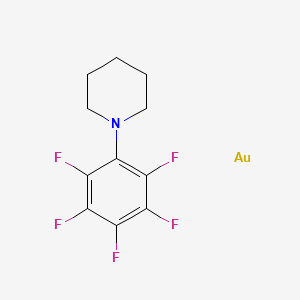

Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine

Description

Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is a coordination complex where gold is bound to a piperidine ring substituted with a pentafluorophenyl group. This structure combines the electron-deficient, hydrophobic pentafluorophenyl moiety with the piperidine scaffold, which may act as a ligand for transition metals. Such complexes are of interest in medicinal chemistry, catalysis, and materials science due to gold’s unique redox properties and affinity for sulfur-containing biomolecules.

Properties

CAS No. |

653599-29-2 |

|---|---|

Molecular Formula |

C11H10AuF5N |

Molecular Weight |

448.16 g/mol |

IUPAC Name |

gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine |

InChI |

InChI=1S/C11H10F5N.Au/c12-6-7(13)9(15)11(10(16)8(6)14)17-4-2-1-3-5-17;/h1-5H2; |

InChI Key |

SUINYGWQPGOLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=C(C(=C2F)F)F)F)F.[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine typically involves the reaction of a gold precursor with 1-(2,3,4,5,6-pentafluorophenyl)piperidine. One common method is the reaction of [Au(C6F5)(SC4H8)] with piperidine, yielding the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and may require specific temperatures and reaction times to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.

Chemical Reactions Analysis

Types of Reactions

Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Coordination Reactions: The gold center can coordinate with various ligands, forming complexes with different properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and various ligands for coordination reactions. Reaction conditions can vary widely depending on the desired outcome but often involve solvents like dichloromethane and specific temperature controls.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pentafluorophenyl ring, while coordination reactions can produce a variety of gold complexes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Discovery and Development

The incorporation of fluorinated piperidines, such as Gold; 1-(2,3,4,5,6-pentafluorophenyl)piperidine, into drug design has been shown to enhance pharmacokinetic and pharmacodynamic properties. Fluorine atoms can modulate the lipophilicity and metabolic stability of compounds. For instance, studies have demonstrated that introducing fluorine in the α-position of piperidine can significantly reduce the pKa value of compounds, thereby increasing their inhibitory activity against specific proteins such as mitotic kinesin KSP .

Table 1: Impact of Fluorination on Drug Properties

| Compound | Position of Fluorine | pKa Reduction | Inhibitory Activity (nM) |

|---|---|---|---|

| MK-0731 | α | 1.2 | 2.2 |

| GEN-203 | α | 1.4 | Not specified |

1.2 Fragment-Based Drug Discovery

Gold; 1-(2,3,4,5,6-pentafluorophenyl)piperidine serves as a valuable fragment in fragment-based drug discovery (FBDD). Its unique structural characteristics contribute to its ability to bind selectively to target proteins. Recent chemoinformatic analyses have highlighted its potential as a lead compound for further development due to its favorable three-dimensional character and low hERG affinity, which suggests reduced cardiac toxicity .

Catalysis and Material Science

2.1 Catalytic Applications

Gold compounds have been extensively studied for their catalytic properties in organic synthesis. The presence of pentafluorophenyl groups enhances the electronic properties of gold complexes, making them effective catalysts for various reactions including oxidation and C-C coupling reactions. The use of Gold; 1-(2,3,4,5,6-pentafluorophenyl)piperidine in catalytic systems can facilitate reactions under milder conditions compared to traditional catalysts .

Table 2: Catalytic Reactions Involving Gold Compounds

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| C-C Coupling | Gold; 1-(2,3,4,5,6-pentafluorophenyl)piperidine | Mild temperature | 85 |

| Oxidation | Gold(III) with pentafluorophenyl ligands | Room temperature | 90 |

Case Studies

3.1 Case Study: Synthesis and Application in Drug Development

A notable case study involved the synthesis of a series of fluorinated piperidines for screening against proteolytic enzymes relevant to diseases such as Alzheimer's . The study demonstrated that compounds incorporating Gold; 1-(2,3,4,5,6-pentafluorophenyl)piperidine exhibited enhanced binding affinity and selectivity towards β-secretase.

3.2 Case Study: Environmental Impact Assessment

While primarily focused on medicinal applications, it is essential to consider the environmental implications of gold mining operations associated with gold compounds. A case study on the Zortman-Landusky mine highlighted significant environmental risks linked to cyanide heap-leach gold mining practices . This underscores the importance of sustainable practices when utilizing gold compounds in research and industry.

Mechanism of Action

The mechanism by which Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine exerts its effects depends on its application:

Catalysis: In catalytic applications, the gold center can facilitate various chemical reactions by stabilizing transition states and intermediates.

Biological Activity: If used in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Gold-Containing Piperidine Derivatives

Key Observations :

- Substituent Effects: The pentafluorophenyl group in the target compound contrasts with simpler ligands like chloride in Piperidine aurichloride.

- Ligand Coordination : Compared to phosphine-stabilized gold complexes (e.g., [Au(DMPPF)]Cl), the piperidine ligand in the target compound may offer weaker electron donation, influencing redox behavior and reactivity .

Table 2: Piperidine Derivatives with Aryl Substituents

Key Observations :

- Hydrophobicity vs. Polarity: The pentafluorophenyl group increases lipophilicity compared to non-fluorinated aryl substituents (e.g., phenylbutyl), which may improve blood-brain barrier penetration in therapeutic applications .

- Pharmacophore Compatibility : In sigma-1 receptor ligands, substituent size and orientation (e.g., 1-(3-phenylbutyl)piperidine in RC-33) dictate binding modes. The pentafluorophenyl group’s compact size and rigidity may favor distinct interactions .

Biological Activity

Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Gold Complexes

Gold complexes have been extensively studied for their unique properties and therapeutic potential. The incorporation of fluorinated phenyl groups, such as pentafluorophenyl (PFP), can significantly alter the biological activity of these compounds. The presence of fluorine can enhance lipophilicity and modify electronic properties, which may influence interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pentafluorophenyl moieties exhibit varying degrees of antibacterial activity. For example, studies on analogues of Tyrocidine A revealed that modifications with PFP residues could enhance antibacterial properties against certain gram-positive bacteria while showing limited efficacy against gram-negative strains .

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values for selected compounds tested against various bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Tyrocidine A | E. coli | 32 |

| Tyrocidine A | Staphylococcus aureus | 2 |

| PFP analogue 1 | E. coli | 16 |

| PFP analogue 2 | Staphylococcus aureus | 1 |

These results suggest that while some PFP-modified compounds show promise as antibacterial agents, their effectiveness varies significantly depending on the bacterial target.

Anticancer Activity

Gold complexes have also been investigated for their anticancer properties. Recent studies have highlighted the role of gold(I) complexes in inhibiting tumor growth in various cancer cell lines. For instance, gold complexes have shown anti-tumor activity against breast and lung cancer cells, demonstrating their potential as therapeutic agents .

Case Study: Gold Complexes in Cancer Therapy

A notable study examined the effects of a series of gold complexes on T-cell leukemia cell lines (CCRF-CEM, MOLT-4). The results indicated that specific gold(I) complexes exhibited low nanomolar inhibitory activities against these cell lines, suggesting strong potential for further development as anticancer drugs .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the gold complex affect its biological activity. The introduction of PFP groups can enhance the lipophilicity and electronic characteristics of the compound, which may improve its interaction with cellular targets.

Key Findings from SAR Studies

- Fluorination Effects : The introduction of multiple fluorine atoms increases the compound's hydrophobicity, potentially enhancing membrane permeability.

- Positioning of Functional Groups : The placement of functional groups on the piperidine ring influences both antibacterial and anticancer activities.

- Charge Distribution : Variations in charge distribution due to substituents can affect binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(2,3,4,5,6-pentafluorophenyl)piperidine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom in pentafluorobenzene derivatives with piperidine under basic conditions (e.g., NaOH in dichlorethane) . Key parameters include temperature control (e.g., 0–25°C), stoichiometric ratios of reagents, and purification via column chromatography. Steric hindrance from the pentafluorophenyl group may necessitate prolonged reaction times or elevated temperatures.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing gold complexes with 1-(2,3,4,5,6-pentafluorophenyl)piperidine?

- Methodological Answer :

- NMR Spectroscopy : Provides insights into ligand coordination and electronic environments. For example, NMR can reveal interactions between gold and fluorine atoms .

- X-ray Crystallography : Critical for resolving molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for small molecules and high-resolution macromolecular data .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, as seen in gold(I) diphosphine complexes .

Q. How does the pentafluorophenyl group influence the solubility and stability of piperidine derivatives in catalytic applications?

- Methodological Answer : The electron-withdrawing nature of the pentafluorophenyl group enhances oxidative stability but reduces solubility in polar solvents. Solubility can be improved using fluorinated solvents (e.g., hexafluorobenzene) or coordinating solvents like THF. Stability under catalytic conditions (e.g., gold-mediated reactions) should be assessed via cyclic voltammetry or UV-Vis monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the inertness of 1-(2,3,4,5,6-pentafluorophenyl)ethanol derivatives in certain reactions, and how can this inform gold complex design?

- Methodological Answer : Fluorination at the phenyl ring stabilizes the compound via electron-withdrawing effects, reducing reactivity in acid-catalyzed dehydration or etherification reactions (e.g., under SFRC conditions at 85°C) . For gold complexes, computational modeling (DFT) can predict how ligand fluorination modulates redox potentials or catalytic activity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. How can researchers resolve discrepancies in catalytic activity data for gold-piperidine complexes across different solvent systems?

- Methodological Answer :

- Systematic Solvent Screening : Test solvents with varying polarity (e.g., dichloromethane vs. DMF) to isolate dielectric effects.

- Competitive Binding Studies : Use NMR titrations to assess solvent-ligand interactions.

- Computational Solvation Models : COSMO-RS or MD simulations can predict solvent effects on gold coordination geometry .

- Example : highlights solvent-dependent reactivity in fluorinated alcohols, suggesting similar approaches for gold complexes.

Q. What strategies optimize the use of sterically demanding ligands (e.g., pentafluorophenyl-piperidine) in gold-catalyzed C–H activation?

- Methodological Answer :

- Ligand Tuning : Introduce bulky substituents on piperidine to enhance steric protection of gold centers, preventing aggregation.

- Precatalyst Design : Use pre-formed gold(I) complexes (e.g., [AuCl(L)]) to avoid ligand scrambling.

- In Situ Spectroscopic Monitoring : Raman or XAFS can track ligand coordination during catalysis .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in X-ray crystallographic data for gold-piperidine complexes?

- Methodological Answer :

- Data Validation : Use checkCIF/PLATON to identify outliers in bond lengths/angles.

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands can model twinning, common in high-symmetry gold complexes .

- Comparative Analysis : Cross-reference with analogous structures (e.g., CCDC entries 2113946–2113948) .

Q. Why do some gold-piperidine complexes exhibit unexpected luminescence, and how can this be systematically investigated?

- Methodological Answer :

- Electronic Structure Analysis : TD-DFT calculations correlate emission spectra with ligand-to-metal charge transfer (LMCT) transitions.

- Temperature-Dependent Studies : Measure luminescence lifetimes at 77 K vs. room temperature to distinguish thermally activated delayed fluorescence (TADF) from phosphorescence .

- Ligand Substitution Experiments : Replace pentafluorophenyl with non-fluorinated analogs to isolate electronic vs. steric effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.